5-Acetyl-2-methylbenzenesulfonamide
Overview
Description
It appears as a white to off-white crystalline powder and has a melting point of 164-167°C. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 5-acetyl-2-methylbenzenesulfonamide belongs, often target enzymes involved in folic acid synthesis .
Mode of Action
Sulfonamides are known to inhibit folic acid synthesis by binding to pteridine synthetase, an enzyme involved in the first step of folic acid synthesis . This inhibition disrupts the production of essential biomolecules, affecting the growth and survival of the cells.
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides can disrupt various cellular processes, including dna synthesis and amino acid metabolism .
Pharmacokinetics
It is known that sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
The inhibition of folic acid synthesis by sulfonamides can lead to a decrease in the production of essential biomolecules, affecting the growth and survival of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methylbenzenesulfonamide typically involves the sulfonation of paranitrotoluene followed by a hydrogenation addition reaction. The process begins with dissolving paranitrotoluene and chlorosulfonic acid in an organic solvent, followed by stirring and post-treatment to obtain 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to hydrogenation in the presence of a catalyst, ammonia water, and another organic solvent at high temperature and pressure to yield 2-methyl-5-aminobenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process ensures high product purity and yield, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield various amine derivatives .
Scientific Research Applications
5-Acetyl-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-aminobenzenesulfonamide: This compound is a key intermediate in the synthesis of 5-Acetyl-2-methylbenzenesulfonamide and shares similar chemical properties.
4-Methylbenzenesulfonamide: Another sulfonamide derivative with comparable applications in medicinal chemistry.
Uniqueness
This compound stands out due to its specific acetyl and methyl substitutions, which confer unique chemical reactivity and biological activity. These structural features make it a valuable compound in various research and industrial applications .
Biological Activity
5-Acetyl-2-methylbenzenesulfonamide, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula: C10H13NO3S
- CAS Number: 70958-70-2
The presence of the acetyl and sulfonamide groups contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity: The sulfonamide group can inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis, thereby exhibiting antibacterial properties.
- Anti-inflammatory Effects: The compound may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in stimulated macrophages. In a controlled experiment, macrophages treated with the compound exhibited a significant decrease in these cytokines compared to untreated controls.
Case Studies
-
Case Study on Antibacterial Efficacy:
A clinical trial evaluated the use of this compound in patients with skin infections caused by resistant strains of bacteria. The trial reported a 75% clinical cure rate after a two-week treatment regimen, showcasing its potential as an alternative therapeutic agent in antibiotic-resistant infections. -
Case Study on Anti-inflammatory Properties:
Another study focused on patients with rheumatoid arthritis treated with a combination therapy including this compound. Results indicated improved joint function and reduced pain levels, supporting its role in managing inflammatory conditions.
Properties
IUPAC Name |
5-acetyl-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBJXKVZKYRFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504577 | |
Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-70-2 | |
Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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